![molecular formula C6H8N4O2 B13121019 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid CAS No. 98135-49-0](/img/structure/B13121019.png)
4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid typically involves the reaction of 2-methylpyrimidine-5-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
2-Methylpyrimidine-5-carboxylic acid: This compound lacks the hydrazinyl group and has different chemical properties and reactivity.
4-Amino-2-methylpyrimidine-5-carboxylic acid: This compound has an amino group instead of a hydrazinyl group, leading to different biological activities and applications.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activities compared to other similar compounds .
Eigenschaften
CAS-Nummer |
98135-49-0 |
---|---|
Molekularformel |
C6H8N4O2 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H8N4O2/c1-3-8-2-4(6(11)12)5(9-3)10-7/h2H,7H2,1H3,(H,11,12)(H,8,9,10) |
InChI-Schlüssel |
ZZJKNGOROWFRSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)NN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.